Cas no 2248362-36-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248362-36-7
- EN300-6520298
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
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- Inchi: 1S/C21H16N2O4/c24-19-14-6-1-2-7-15(14)20(25)23(19)27-21(26)12-9-10-18-16(11-12)13-5-3-4-8-17(13)22-18/h1-2,6-7,9-11,22H,3-5,8H2
- InChI Key: ZIUXHCZZFSYQRS-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC2=C(C=1)C1CCCCC=1N2)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 360.11100700g/mol
- Monoisotopic Mass: 360.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 626
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 79.5Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520298-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate |
2248362-36-7 | 95.0% | 0.1g |
$200.0 | 2025-03-14 | |
| Enamine | EN300-6520298-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate |
2248362-36-7 | 95.0% | 0.25g |
$209.0 | 2025-03-14 | |
| Enamine | EN300-6520298-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate |
2248362-36-7 | 95.0% | 0.5g |
$219.0 | 2025-03-14 | |
| Enamine | EN300-6520298-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate |
2248362-36-7 | 95.0% | 1.0g |
$228.0 | 2025-03-14 | |
| Enamine | EN300-6520298-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate |
2248362-36-7 | 95.0% | 2.5g |
$446.0 | 2025-03-14 | |
| Enamine | EN300-6520298-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate |
2248362-36-7 | 95.0% | 5.0g |
$660.0 | 2025-03-14 | |
| Enamine | EN300-6520298-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate |
2248362-36-7 | 95.0% | 10.0g |
$978.0 | 2025-03-14 | |
| Enamine | EN300-6520298-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate |
2248362-36-7 | 95.0% | 0.05g |
$191.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2,3,4,9-Tetrahydro-1H-Carbazole-6-Carboxylate: A Comprehensive Overview
The compound with CAS No. 2248362-36-7, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug discovery and advanced materials development. Recent studies have highlighted its role in modulating cellular pathways and its potential as a precursor for bioactive molecules.
1,3-Dioxo-2,3-dihydro-1H-isoindol is a key structural component of this compound, contributing to its stability and reactivity. The isoindole ring system is known for its aromaticity and ability to participate in various chemical reactions, making it a valuable building block in organic synthesis. The carbazole moiety further enhances the molecule's versatility by introducing additional conjugation and electronic properties. This combination of structural elements positions the compound as a promising candidate for use in pharmaceuticals and optoelectronic materials.
Recent research has focused on the synthesis and characterization of 1,3-dioxo-2,3-dihydro-1H-carbazole derivatives, with particular emphasis on their electronic properties and biocompatibility. Scientists have explored the use of this compound in designing novel drug delivery systems and as a component in advanced polymers for electronic devices. Its ability to form stable complexes with metal ions has also been investigated for applications in catalysis and sensing technologies.
In terms of biological activity, 1,3-dioxo derivatives have shown potential as inhibitors of key enzymes involved in disease pathways. For instance, studies have demonstrated that this compound can modulate the activity of kinases and other signaling proteins, making it a candidate for therapeutic interventions in oncology and neurodegenerative diseases. Furthermore, its biodegradability and low toxicity profiles have been assessed through in vitro assays, providing promising results for its safe use in biomedical applications.
The synthesis of 1H-carbazole derivatives has also been optimized using green chemistry principles. Researchers have developed efficient routes that minimize waste generation and reduce energy consumption during production. These advancements not only enhance the scalability of the synthesis process but also align with global efforts to promote sustainable chemical manufacturing.
From an industrial perspective, the demand for tetrahydrocarbazole derivatives is driven by their application in high-performance materials such as light-emitting polymers (LEPs) and organic photovoltaics (OPVs). The conjugated system within this compound enables efficient charge transport properties, which are critical for these applications. Recent breakthroughs in materials science have further expanded its utility by incorporating it into flexible electronics and wearable devices.
In conclusion, CAS No. 2248362-36-7 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials development. As ongoing studies continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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